1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with benzyl and benzylamino groups at the 1 and 3 positions, respectively. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-3-(benzylamino)pyrrole-2,5-dione are the Retinoic acid receptor RXR-alpha and the Oxysterols receptor LXR-alpha . These receptors play crucial roles in regulating gene expression, cellular growth, and differentiation.
Mode of Action
It is believed to interact with its targets, leading to changes in gene expression and cellular processes .
Result of Action
The molecular and cellular effects of 1-Benzyl-3-(benzylamino)pyrrole-2,5-dione’s action are largely unknown due to the lack of comprehensive studies . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-3-(benzylamino)pyrrole-2,5-dione. For instance, its stability may be affected by temperature, as it is stable at room temperature but decomposes at high temperatures . Its solubility in various organic solvents like ethanol, acetone, and dichloromethane can also impact its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, some pyrrole derivatives have been found to interact with retinoic acid receptor RXR-alpha and oxysterols receptor LXR-alpha
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, a multi-kinase inhibitor with a similar structure was found to reduce liver injury, fibrosis, and inflammatory scores in rats with cholangitis . It also normalized blood serum markers and leukograms .
Molecular Mechanism
It is known that pyrrole derivatives can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the compound’s interactions with biomolecules and its effects on gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the condensation of benzylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction typically requires an organic solvent such as ethanol or dichloromethane and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution: The benzyl and benzylamino groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles or nucleophiles; in solvents such as dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Comparison with Similar Compounds
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: Shares a similar pyrrole core structure but with different substituents, leading to distinct biological activities.
Indole Derivatives: Indole and pyrrole share structural similarities, and both are important in medicinal chemistry.
Uniqueness: 1-benzyl-3-(benzylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(benzylamino)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-11-16(19-12-14-7-3-1-4-8-14)18(22)20(17)13-15-9-5-2-6-10-15/h1-11,19H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDDQSVGAILNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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